molecular formula C14H10N2O6 B12787269 (2-Methyl-4,6-dinitrophenyl) benzoate CAS No. 4102-92-5

(2-Methyl-4,6-dinitrophenyl) benzoate

Cat. No.: B12787269
CAS No.: 4102-92-5
M. Wt: 302.24 g/mol
InChI Key: YUDBQBRGLHGEOM-UHFFFAOYSA-N
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Description

NSC 408883: , also known as Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine, is a complex organic compound that belongs to the phthalocyanine family. This compound is characterized by its large, planar, and aromatic structure, which includes a central nickel ion coordinated to four isoindole units. Phthalocyanines are known for their stability, intense coloration, and electronic properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine typically involves the cyclotetramerization of 4,5-dibutoxyphthalonitrile in the presence of a nickel salt. The reaction is carried out under high-temperature conditions, often in a solvent such as 1-chloronaphthalene or quinoline. The process can be summarized as follows:

    Starting Materials: 4,5-dibutoxyphthalonitrile and nickel(II) chloride.

    Reaction Conditions: High temperature (around 200-250°C) and a suitable solvent.

    Procedure: The starting materials are mixed and heated, leading to the formation of the phthalocyanine ring system with the nickel ion at the center.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Using large reactors to handle the high-temperature cyclotetramerization reaction.

    Purification: The crude product is purified through techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the central nickel ion.

    Reduction: Reduction reactions can also occur, altering the electronic properties of the compound.

    Substitution: The butoxy groups on the phthalocyanine ring can be substituted with other functional groups, leading to derivatives with different properties.

Common Reagents and Conditions:

    Oxidation Reagents: Oxygen, hydrogen peroxide, or other oxidizing agents.

    Reduction Reagents: Sodium borohydride, hydrazine, or other reducing agents.

    Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions include various oxidized or reduced forms of the compound, as well as substituted derivatives with modified electronic and physical properties.

Scientific Research Applications

Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine has a wide range of scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions due to its stable and reactive nature.

    Biology: Investigated for its potential use in photodynamic therapy for cancer treatment, where it acts as a photosensitizer.

    Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in the production of dyes, pigments, and electronic materials due to its intense coloration and electronic properties.

Mechanism of Action

The mechanism by which Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine exerts its effects involves its interaction with molecular targets and pathways:

    Photosensitization: In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can kill cancer cells.

    Catalysis: As a catalyst, the compound facilitates various chemical reactions by providing an active site for reactants to interact and form products.

    Antimicrobial Action: The compound disrupts microbial cell membranes or interferes with essential biochemical pathways, leading to cell death.

Comparison with Similar Compounds

Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine can be compared with other phthalocyanine derivatives:

    Copper(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine: Similar structure but with a central copper ion, which may alter its electronic properties and reactivity.

    Zinc 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine: Contains a central zinc ion and fluorinated substituents, leading to different chemical and physical properties.

    Iron(II) phthalocyanine: Central iron ion, used in different catalytic applications due to its unique redox properties.

Uniqueness: Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine is unique due to its specific combination of a nickel ion and butoxy substituents, which confer distinct electronic, photophysical, and catalytic properties compared to other phthalocyanine derivatives.

Properties

CAS No.

4102-92-5

Molecular Formula

C14H10N2O6

Molecular Weight

302.24 g/mol

IUPAC Name

(2-methyl-4,6-dinitrophenyl) benzoate

InChI

InChI=1S/C14H10N2O6/c1-9-7-11(15(18)19)8-12(16(20)21)13(9)22-14(17)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

YUDBQBRGLHGEOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)C2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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